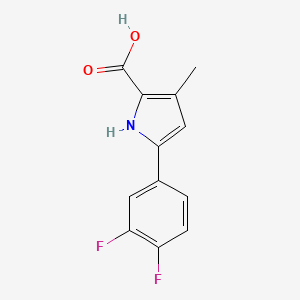

5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 2111067-88-8

Cat. No.: VC5443239

Molecular Formula: C12H9F2NO2

Molecular Weight: 237.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111067-88-8 |

|---|---|

| Molecular Formula | C12H9F2NO2 |

| Molecular Weight | 237.206 |

| IUPAC Name | 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17) |

| Standard InChI Key | MUTNRANMULZGJX-UHFFFAOYSA-N |

| SMILES | CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

The compound features a pyrrole ring (a five-membered aromatic heterocycle) substituted at the 2-position with a carboxylic acid group, at the 3-position with a methyl group, and at the 5-position with a 3,4-difluorophenyl group. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, traits advantageous in drug design .

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.206 g/mol |

| Density | 1.250–1.310 g/cm³ (predicted) |

| Boiling Point | 388.9±42.0°C (predicted) |

| pKa | 14.44±0.50 (predicted) |

The density and boiling point predictions align with similar pyrrole derivatives, though experimental validation is pending .

Solubility and Stability

The compound exhibits limited solubility in aqueous solutions but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol. Solubility can be enhanced to 4.2159 mM at 37°C using ultrasonic bath treatment . Stability is optimal under inert atmospheres at 2–8°C, with degradation accelerated by moisture or prolonged exposure to light .

Synthesis Pathways and Derivatives

Synthesis Methodology

Synthesis typically involves a multi-step process:

-

Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation generates the core structure.

-

Substituent Introduction: Electrophilic aromatic substitution introduces the 3,4-difluorophenyl group, followed by methyl group addition via alkylation.

-

Carboxylic Acid Functionalization: Oxidation of a precursor ester or nitrile group yields the carboxylic acid .

Table 2: Common Derivatives

| Derivative | CAS No. | Molecular Formula |

|---|---|---|

| Ethyl ester | 2106792-88-3 | |

| Methyl 4-methoxy analog | 1902955-29-6 |

The ethyl ester derivative (CAS 2106792-88-3) is synthesized via esterification, offering improved solubility for pharmacokinetic studies .

Research and Pharmaceutical Applications

Intermediate in Drug Development

The compound’s fluorine atoms and pyrrole core make it a versatile intermediate. For example, it has been utilized in synthesizing kinase inhibitors and antimicrobial agents, where the difluorophenyl group enhances target binding affinity .

Material Science Applications

In organic electronics, the conjugated pyrrole system facilitates electron transport, positioning the compound as a candidate for organic semiconductors or photovoltaic materials .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Pyrrole-2-carboxylic Acid

| Property | 5-(3,4-Difluorophenyl)-3-methyl Derivative | Pyrrole-2-carboxylic Acid |

|---|---|---|

| Molecular Weight | 237.206 g/mol | 111.10 g/mol |

| Solubility in Water | 3.85 mg/mL | 13.4 mg/mL |

| Bioavailability | High (predicted) | Moderate |

The fluorinated derivative’s reduced solubility compared to its parent compound (CAS 634-97-9) underscores the impact of hydrophobic substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume